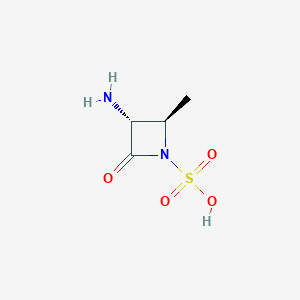
(2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an azetidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the (2R,3R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein folding due to its unique structure.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric acid: Another chiral compound with applications in resolution of racemates and synthesis.
(2R,3R)-2,3-Dihydroxybutanedioic acid: Similar in structure and used in various chemical reactions.
Uniqueness
What sets (2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid apart is its azetidine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in studying specific biochemical interactions.
Properties
Molecular Formula |
C4H8N2O4S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m1/s1 |
InChI Key |
ISUIVWNWEDIHJD-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)N1S(=O)(=O)O)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















